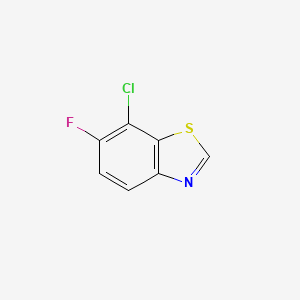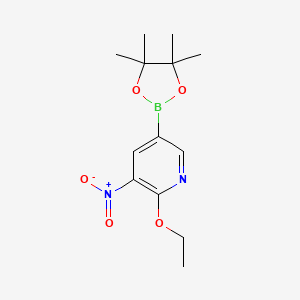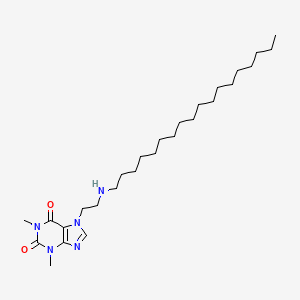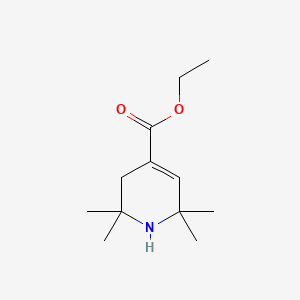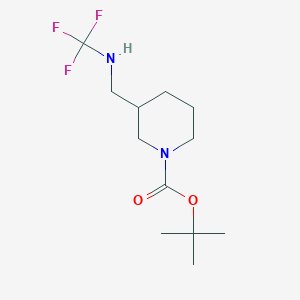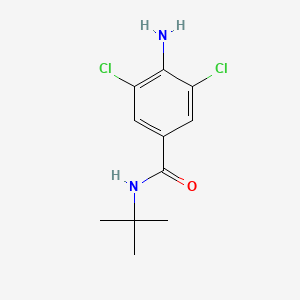
4-amino-N-tert-butyl-3,5-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-tert-butyl-3,5-dichlorobenzamide is an organic compound with the molecular formula C11H14Cl2N2O It is a derivative of benzamide, characterized by the presence of amino, tert-butyl, and dichloro substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-tert-butyl-3,5-dichlorobenzamide typically involves the following steps:
Nitration: The starting material, 3,5-dichlorobenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Amidation: The resulting 4-amino-3,5-dichlorobenzoic acid is reacted with tert-butylamine to form the desired benzamide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
4-amino-N-tert-butyl-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzamides.
科学研究应用
4-amino-N-tert-butyl-3,5-dichlorobenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-amino-N-tert-butyl-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro substituents may enhance its binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
相似化合物的比较
Similar Compounds
- 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one
- tert-butyl 4-aminobenzoate
- 3,5-di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
4-amino-N-tert-butyl-3,5-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and dichloro substituents on the benzene ring allows for diverse chemical reactivity, while the tert-butyl group enhances its stability and lipophilicity.
属性
CAS 编号 |
63887-27-4 |
|---|---|
分子式 |
C11H14Cl2N2O |
分子量 |
261.14 g/mol |
IUPAC 名称 |
4-amino-N-tert-butyl-3,5-dichlorobenzamide |
InChI |
InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)6-4-7(12)9(14)8(13)5-6/h4-5H,14H2,1-3H3,(H,15,16) |
InChI 键 |
NXDYFSLDKCWBKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
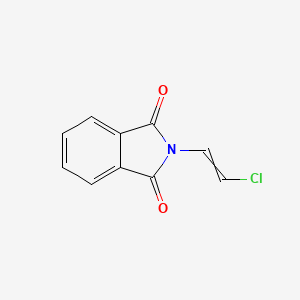

![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
